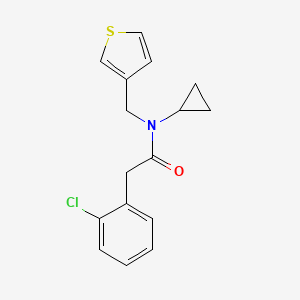

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, also known as CP-544326, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the neurokinin-1 (NK1) receptor, which is a member of the tachykinin family of G protein-coupled receptors. The NK1 receptor is involved in a variety of physiological processes, including pain perception, inflammation, and stress response.

Scientific Research Applications

Antioxidant Activity

The structure of this compound, which includes a thiophene moiety, suggests potential antioxidant properties. Thiophene derivatives have been studied for their ability to scavenge free radicals and protect against oxidative stress . The presence of a chlorophenyl group could further influence this activity, as halogens connected at the appropriate place in the phenyl ring have been shown to enhance antioxidant effects .

Antimicrobial and Antibacterial Properties

Compounds with a thiophene ring have been reported to exhibit antimicrobial and antibacterial activities . The specific configuration of substituents on the thiophene ring can be crucial in determining the effectiveness against various bacterial strains. Research into similar structures could provide insights into new treatments for bacterial infections.

Anti-inflammatory Applications

Thiophene derivatives are known to possess anti-inflammatory properties . The compound could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.

Chemotherapeutic Potential

Given the structural complexity and the presence of multiple functional groups, this compound could be explored for its chemotherapeutic potential. Thiophene derivatives have been used in the synthesis of molecules with anticancer activities . The cyclopropyl group attached to the acetamide moiety might interact with biological targets involved in cancer progression.

Organic Semiconductor Applications

Thiophene-based molecules play a significant role in the development of organic semiconductors . The compound’s structure could be utilized in the fabrication of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs), contributing to advancements in electronic devices.

Anesthetic Properties

The structural similarity to known anesthetics that contain thiophene rings, such as articaine, suggests that this compound could have anesthetic properties . Further research could explore its potential as a local anesthetic, particularly in dental procedures.

Voltage-Gated Sodium Channel Blocker

Compounds with thiophene rings have been used as voltage-gated sodium channel blockers . This property is essential for the development of drugs that manage conditions like epilepsy and chronic pain.

Development of New Synthetic Routes

The compound’s unique structure provides an opportunity for the development of new synthetic routes in medicinal chemistry. It could serve as a precursor for the synthesis of various biologically active molecules, thereby enriching the field of drug discovery .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, to which this compound is related, are known to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities . .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . .

Result of Action

Indole derivatives are known to have a variety of effects at the molecular and cellular level . .

properties

IUPAC Name |

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNOS/c17-15-4-2-1-3-13(15)9-16(19)18(14-5-6-14)10-12-7-8-20-11-12/h1-4,7-8,11,14H,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFGIWHZXCFHPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2741397.png)

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-methylcyclohexyl)cyclohexanecarboxamide](/img/structure/B2741400.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)